
Diethyl 2-aminoethyl-phenylmalonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-aminoethyl-phenylmalonate hydrochloride is a chemical compound that belongs to the class of malonic esters It is characterized by the presence of an aminoethyl group attached to a phenylmalonate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-aminoethyl-phenylmalonate hydrochloride typically involves the reaction of diethyl phenylmalonate with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Diethyl 2-aminoethyl-phenylmalonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Diethyl 2-aminoethyl-phenylmalonate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-aminoethyl-phenylmalonate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenylmalonate backbone can participate in various chemical reactions, modulating the compound’s overall effect. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Diethyl phenylmalonate: A related compound with similar structural features but lacking the aminoethyl group.
Diethyl 2-ethyl-2-phenylmalonate: Another similar compound with an ethyl group instead of an aminoethyl group.
Uniqueness: Diethyl 2-aminoethyl-phenylmalonate hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it valuable for various applications.
特性
CAS番号 |
67465-34-3 |
|---|---|
分子式 |
C15H22ClNO4 |
分子量 |
315.79 g/mol |
IUPAC名 |
(4-ethoxy-3-ethoxycarbonyl-4-oxo-3-phenylbutyl)azanium;chloride |
InChI |
InChI=1S/C15H21NO4.ClH/c1-3-19-13(17)15(10-11-16,14(18)20-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11,16H2,1-2H3;1H |
InChIキー |
CKAVMDYCBCKERR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC[NH3+])(C1=CC=CC=C1)C(=O)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


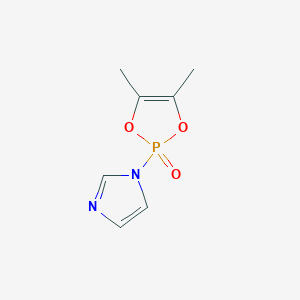
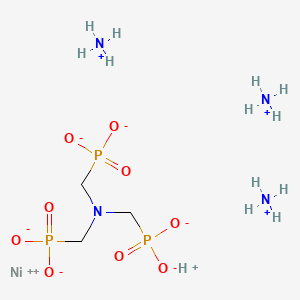
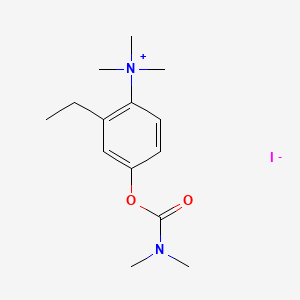
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
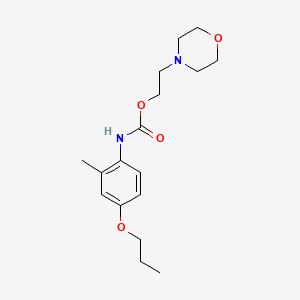
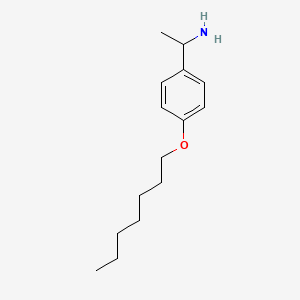
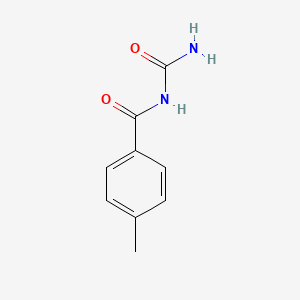

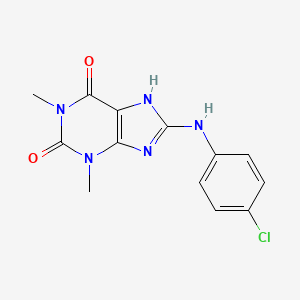
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)




